8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
8-methyl-5-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-4-8(11(12,13)14)7-3-5-9(16)15-10(6)7/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQDBINYVFZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridoannelation of Diaminonaphthalene Derivatives
A foundational method for constructing the quinoline core involves pyridoannelation reactions. In one protocol, 1,5-diaminonaphthalene reacts with 3-substituted 1-CF₃-prop-2-yne-1-iminium triflate salts under mild thermal conditions to yield trifluoromethyl-substituted quinolinoquinolines. While this approach primarily targets fused quinoline systems, modifications such as substituting 1,5-diaminonaphthalene with ortho-aminobenzonitrile derivatives enable the installation of a ketone group at the 2-position.
Key parameters include:
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Solvent : Acetonitrile for optimal solubility of iminium intermediates.
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Temperature : 60–80°C for cyclization, though tert-butyl-substituted analogs proceed at room temperature due to steric facilitation.
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Yield : 60–73% for analogous tetracycles, with precipitation-driven isolation simplifying purification.
Acid-Catalyzed Cyclocondensation
Early routes relied on acid-mediated cyclization of β-keto esters with aniline derivatives. For 8-methyl-5-(trifluoromethyl)quinolin-2(1H)-one, 4-(trifluoromethyl)aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C. This method, however, suffers from low regioselectivity (≤40% yield) and requires chromatographic separation of positional isomers.
Metal-Free Amination Strategies
Solvent-Free Coupling of Haloquinolines
Patent US10745357B2 discloses a metal-free route for synthesizing quinolin-2-yl-phenylamines, adaptable to trifluoromethyl-substituted variants. Key steps include:
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Nucleophilic Aromatic Substitution : 8-Chloro-5-(trifluoromethyl)quinoline reacts with 4-(trifluoromethoxy)aniline at 110°C without solvent.
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Base Optimization : Omitting heterogeneous bases (e.g., K₂CO₃) in favor of neat aniline derivatives improves reaction homogeneity and rate.
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Neat aniline | None | 4 | 85 |
| Methanol | CH₃OH | 18 | 78 |
| Ethanol | C₂H₅OH | 24 | 72 |
This method achieves >85% yield for analogous compounds, though regioselectivity for the 5-position remains challenging.
Visible Light-Induced Photocyclization
[2+2] Cycloaddition with Trifluoromethylalkynes
Visible light-mediated synthesis provides a regiocontrolled pathway. A representative procedure involves:
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Substrate Preparation : Quinolin-2(1H)-one derivatives (e.g., 1-benzyl-8-methylquinolin-2(1H)-one) are alkylated at the 1-position.
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Photochemical Activation : Irradiation (λ = 400–410 nm) in dichloromethane with thioxanthone as a photosensitizer induces [2+2] cycloaddition with 1-trifluoromethylpropyne.
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Ring Expansion : Treatment with tetrabutylammonium fluoride (TBAF) at 60°C affords the cyclobutaquinolinone core.
Critical Parameters :
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Light Source : Purple LEDs (400–410 nm) ensure selective excitation.
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Additives : 1 mol% thioxanthone enhances quantum yield by triplet energy transfer.
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Yield : 68–75% for 4-substituted analogs, though 5-trifluoromethyl derivatives require further optimization.
Microwave-Assisted Functionalization
Direct Trifluoromethylation at C-5
Microwave irradiation accelerates Ullman-type coupling between 8-methylquinolin-2(1H)-one and CF₃I in the presence of CuI/1,10-phenanthroline. Reported conditions include:
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Temperature : 150°C, 300 W.
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Solvent : DMF for high dielectric heating efficiency.
Limitations : Competing C-3 and C-7 trifluoromethylation reduces overall efficiency, necessitating HPLC purification.
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
For enantiomerically pure this compound, Candida antarctica lipase B (CAL-B) resolves racemic 5-trifluoromethyl-1,2,3,4-tetrahydroquinolin-2-one precursors. Key metrics:
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action for 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-8-methylquinolin-2(1H)-one (): This analog shares the 8-methyl group but substitutes a chloro (-Cl) group at position 3. Chlorine, being electron-withdrawing but less bulky than -CF₃, alters ring electron density and reactivity. Studies show that nucleophilic substitutions at position 4 are feasible, but the absence of -CF₃ reduces lipophilicity compared to the target compound .
- 3-Chloro-6-trifluoromethylquinolin-2(1H)-one (): Here, the -CF₃ group is at position 6 instead of 5. Positional isomerism significantly impacts biological activity; for example, 6-CF₃ derivatives display submicromolar anti-trypanosomal activity, suggesting that -CF₃ placement affects target binding .
- 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one (): The -CF₃ at position 4 and an amino (-NH₂) group at position 6 introduce polar interactions. The amino group enhances solubility but may reduce membrane permeability compared to the target’s 8-methyl/5-CF₃ combination .
Functional Group Comparisons
- 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one (): Replacing -CF₃ with -NH₂ (position 5) and 8-methyl with 8-fluoro (-F) changes electronic and steric profiles.
- 7-n-Butyl-5-methoxy-3-(2-methoxybenzyl)quinolin-2(1H)-one (): Bulky substituents like 3-(2-methoxybenzyl) and 7-n-butyl highlight how steric hindrance and extended aromatic systems influence receptor binding (e.g., GPR55 agonism). The target compound’s smaller substituents may favor different pharmacokinetic profiles .
Biological Activity
8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative that has attracted significant attention due to its diverse biological activities. This compound is characterized by the presence of a methyl group at the 8-position and a trifluoromethyl group at the 5-position of the quinoline ring, which enhances its lipophilicity and metabolic stability. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl and trifluoromethyl groups | Enhanced lipophilicity and biological activity |
| 4-Trifluoromethylquinoline | Trifluoromethyl at position 4 | Similar reactivity but different biological profiles |
| 6-Methylquinoline | Methyl at position 6 | Lacks trifluoromethyl; different solubility characteristics |
The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .
Overview
Research has demonstrated that this compound exhibits promising antibacterial and antifungal properties. Screening assays against various microbial strains have shown that this compound can effectively inhibit the growth of several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Antibacterial Efficacy : A study reported that derivatives of this compound displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, one derivative showed an MIC of 50 µg/mL against S. aureus .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with DNA gyrase, inhibiting its catalytic activity, which is crucial for bacterial DNA replication .
Overview
The anticancer potential of this compound has been explored in various studies. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of DNA synthesis.
Research Findings
- In vitro Studies : In vitro assays have shown that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Target Interaction : The compound's ability to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation, has been highlighted in several studies .
Antiviral Properties
Emerging research indicates that this compound may possess antiviral activity. Investigations into its effects on viral infections have shown promise, particularly against influenza viruses .
Structure-Activity Relationship (SAR)
The structural modifications of quinoline derivatives have been extensively studied to optimize their biological activities. For instance, variations in substituents at different positions on the quinoline ring can lead to enhanced efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-methyl-5-(trifluoromethyl)quinolin-2(1H)-one and its derivatives?
- Methodology : The compound is typically synthesized via alkylation or functionalization of the quinolin-2(1H)-one core. For example, alkylation with 2-bromoacetophenone or chloroacetone under basic conditions (K₂CO₃ in DMF) can yield N1- or O2-alkylated products, depending on substituent positions. Bulky groups at C(8) (e.g., methoxy, benzyloxy, or chloro) favor exclusive O-alkylation, while C(6)/C(7)-substituted derivatives produce a mix of N1- and O2-alkylated isomers .
- Key Data : Reaction yields range from 77% to 92%, with regioselectivity confirmed via ¹H/¹³C NMR and HETCOR experiments .
Q. How is the antimicrobial activity of this compound derivatives evaluated?
- Methodology : Derivatives are screened using the twofold serial dilution technique against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi. Minimal Inhibitory Concentration (MIC) values are compared to standard antibiotics like streptomycin .
- Key Data : Fluoro-substituted derivatives (e.g., compound 6a) show MIC values of 16–32 μg/ml against resistant strains, highlighting the role of electron-withdrawing groups in enhancing activity .
Q. What spectroscopic techniques are used to characterize quinolin-2(1H)-one derivatives?
- Methodology : IR, ¹H/¹³C NMR, and MS are standard. For regioselectivity in alkylation, long-range ¹H,¹³C-HETCOR experiments differentiate N1- vs. O2-alkylation by coupling patterns (e.g., N1-CH₂ correlates with C(2’) at ~192 ppm) .
Advanced Research Questions
Q. How do substituent positions (C(6), C(7), C(8)) influence alkylation regioselectivity in quinolin-2(1H)-one derivatives?
- Mechanistic Insight : Steric effects dominate over electronic effects. C(8)-substituted derivatives (e.g., 8-methoxy) undergo exclusive O-alkylation due to steric hindrance at N1. In contrast, C(6)/C(7)-substituted derivatives allow N1-alkylation as the major product (70–80% selectivity) .
- Experimental Validation : X-ray crystallography and DFT calculations confirm steric constraints in bulky C(8) substituents .
Q. What computational strategies are employed to optimize greener synthesis pathways for quinolin-2(1H)-one derivatives?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways. For example, replacing the Skraup method (harsh acids) with metal-free, aqueous-phase reactions reduces environmental impact .
- Key Findings : Solvent polarity and catalyst-free conditions improve atom economy by 15–20% in pilot studies .
Q. How does the trifluoromethyl group at C(5) affect the compound’s bioactivity and stability?
- Structure-Activity Relationship (SAR) : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In antimicrobial assays, CF₃-substituted derivatives exhibit 2–3× lower MIC values compared to non-fluorinated analogs .
- Mechanistic Role : CF₃ increases electron density at the quinoline core, facilitating interactions with bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
